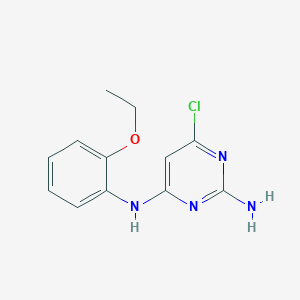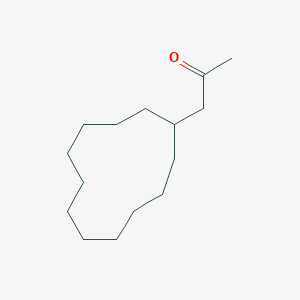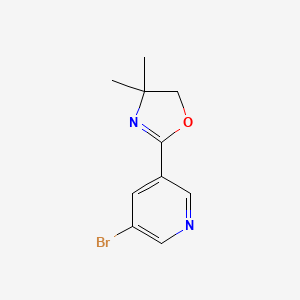
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as drug discovery, molecular biology, and medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of NSC47524 is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
NSC47524 interacts with its targets, the CDKs, by binding directly to them . This binding results in the suppression of their downstream signaling pathway . The compound acts as a dual inhibitor for CDK6 and CDK9 , balancing its potency against these two targets .
Biochemical Pathways
The inhibition of CDK6 and CDK9 by NSC47524 affects the cell cycle and transcription pathways . By suppressing these pathways, the compound disrupts the normal functioning of the cell, leading to a halt in cell proliferation .
Result of Action
The result of NSC47524’s action is the inhibition of cell proliferation . By blocking cell cycle progression and inducing cellular apoptosis , the compound exerts its antitumor activity . In fact, it has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .
Biochemische Analyse
Cellular Effects
The effects of 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of phosphorus oxychloride and alcohol quenching ensures a high yield and safer reaction conditions. The process is optimized to achieve a recovery rate of over 70%, with the highest recovery rate reaching 82% .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like CoFe₂O₄.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities and improved drug-like properties .
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine is widely used in scientific research for its potential therapeutic applications. It is utilized in:
Drug Discovery and Development: As a lead compound for developing new drugs targeting various diseases.
Molecular Biology Studies: To study the interactions of pyrimidine derivatives with biological macromolecules.
Medicinal Chemistry: For designing and synthesizing new therapeutic agents with improved efficacy and safety profiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine
- 6-chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine stands out due to its unique ethoxyphenyl substituent, which imparts distinct biological activities and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
6-chloro-4-N-(2-ethoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-2-18-9-6-4-3-5-8(9)15-11-7-10(13)16-12(14)17-11/h3-7H,2H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVSYAQEBXTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918786 | |
| Record name | 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93003-22-6 | |
| Record name | NSC47524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)





![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3058873.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)

![Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-](/img/structure/B3058877.png)




